BenchChemオンラインストアへようこそ!

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

CTPS1 inhibition Aminothiazole SAR Regioisomer selectivity

Procure CAS 854005-12-2 as your definitive para-bromobenzyl reference standard for CTPS1 inhibitor SAR studies. This exact 4-bromobenzyl regioisomer features a 2-((2-methoxyphenyl)amino)acetamide side chain introducing a critical H-bond donor/acceptor motif absent in simpler analogs. Use to benchmark bromine positional tolerance, validate in silico docking against CTPS1 allosteric site, and profile antimicrobial activity against Gram-positive and Gram-negative strains. Pair with HS-113 for head-to-head hepatocellular carcinoma proliferation assays to map chemotype-dependent apoptosis. Experimental logD, solubility, and PAMPA profiling recommended prior to lead optimization.

Molecular Formula C19H18BrN3O2S
Molecular Weight 432.34
CAS No. 854005-12-2
Cat. No. B2617438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
CAS854005-12-2
Molecular FormulaC19H18BrN3O2S
Molecular Weight432.34
Structural Identifiers
SMILESCOC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C19H18BrN3O2S/c1-25-17-5-3-2-4-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
InChIKeyIOXQIZKPKGXVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-12-2): Structural Classification and Core Chemical Identity for Procurement


N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-12-2) is a synthetic small-molecule thiazole derivative with the molecular formula C19H18BrN3O2S and a molecular weight of 432.34 g/mol . Structurally, it features a central 2-aminothiazole scaffold substituted at the 5-position with a 4-bromobenzyl moiety and acylated at the 2-amino group with a 2-((2-methoxyphenyl)amino)acetyl side chain. This compound belongs to a broad class of aminothiazole acetamides that have been explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and anticancer applications . The specific regio- and chemotype defined by the para-bromobenzyl and ortho-methoxyphenylamino substitution pattern distinguishes it from numerous in-class analogs and is the basis for its selection as a chemical probe or lead-like scaffold.

Why N-(5-(4-Bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide Cannot Be Replaced by Generic Thiazole Acetamides in Scientific Procurement


Although numerous thiazole acetamides are commercially available as research chemicals, simple analogs such as N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide or N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-09-7) differ critically in the position and identity of the aryl substituent. In aminothiazole-based drug discovery, the nature of the 5-substituent strongly influences target engagement, with para-bromobenzyl analogs often exhibiting divergent potency and selectivity profiles compared to ortho- or meta-halo isomers . Furthermore, the 2-((2-methoxyphenyl)amino)acetamide side chain introduces an internal hydrogen-bond donor/acceptor motif that is absent in simpler acetamide derivatives. Generic substitution without orthogonal biological profiling therefore risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, making the procurement of the exact CAS 854005-12-2 compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(5-(4-Bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide Relative to Closest Analogs


Regioisomeric Bromine Position: 4-Bromobenzyl vs. 3-Bromobenzyl Analog Impact on CTPS1 Inhibitory Potential

The target compound bears a 4-bromobenzyl group at the thiazole 5-position, whereas the closest commercially available analog (CAS 854005-09-7) bears a 3-bromobenzyl substituent. In the CTPS1 inhibitor patent series (WO2019/106187), the position of the aryl substituent on the thiazole ring is a critical determinant of enzymatic inhibitory activity, with para-substituted derivatives generally showing superior complementarity to the CTPS1 allosteric pocket . Although direct quantitative comparison between CAS 854005-12-2 and CAS 854005-09-7 is not publicly available, the patent exemplifies that para-substituted aminothiazoles within this chemotype achieve CTPS1 IC50 values in the low micromolar to sub-micromolar range, while meta-substituted regioisomers frequently display 5- to 20-fold reductions in potency . Procurement of the specific 4-bromobenzyl regioisomer rather than the 3-bromobenzyl isomer is therefore essential for CTPS1-targeted studies.

CTPS1 inhibition Aminothiazole SAR Regioisomer selectivity

Antiproliferative Activity Differentiation: 4-Bromobenzyl Thiazole Acetamide vs. Non-Brominated Benzyl Analog in Hepatocellular Carcinoma Models

The structurally related compound HS-113 [N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide] demonstrated dose-dependent suppression of HepG2 hepatocellular carcinoma cell growth with an IC50 of approximately 5 μM after 48-hour treatment, accompanied by G0/G1 cell cycle arrest and apoptosis induction (increased cleaved PARP and caspase-3) . The target compound (CAS 854005-12-2) incorporates a 4-bromobenzyl-2-aminothiazole core and a 2-methoxyphenylamino acetamide side chain, which replaces the benzofuran-2-carboxamide group present in HS-113. This structural modification is expected to alter hydrogen-bonding capacity and target selectivity. In the absence of head-to-head data, class-level evidence from the broader 2-aminothiazole series indicates that para-bromobenzyl substitution combined with an ortho-methoxyanilino acetamide side chain has been associated with antimicrobial and anticancer screening hits in commercial compound libraries .

Hepatocellular carcinoma Antiproliferative activity Thiazole SAR

Antibacterial Activity Profile: 4-Bromobenzyl Thiazole Acetamide vs. N-(4-(4-Bromophenyl)thiazol-2-yl)-2-phenylacetamide (Antibacterial Agent 143)

A structurally related antibacterial compound, Antibacterial Agent 143 [N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide, CAS 299405-68-8], displays MIC values of 25 μg/mL against B. subtilis ATCC6633 and S. aureus ATCC6538, and 50 μg/mL against P. aeruginosa ATCC13525 and E. coli ATCC35218 . The target compound (CAS 854005-12-2) differs in two key structural features: (i) the 4-bromophenyl group is connected via a methylene linker at the thiazole 5-position rather than being directly attached at the 4-position; (ii) the side chain is a 2-((2-methoxyphenyl)amino)acetamide rather than a 2-phenylacetamide. Both modifications introduce additional conformational flexibility and hydrogen-bonding capacity. Although direct antimicrobial data for CAS 854005-12-2 are not publicly available, the thiazole core and 4-bromobenzyl pharmacophore are conserved features associated with bacterial enzyme inhibition in this chemotype class .

Antibacterial screening MIC determination Thiazole derivatives

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Capacity of CAS 854005-12-2 vs. Des-bromo Analog

The presence of the 4-bromobenzyl substituent in CAS 854005-12-2 significantly modulates lipophilicity relative to the non-brominated benzyl analog N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide. The bromine atom contributes approximately +0.8 to +1.2 log units to the calculated partition coefficient (XLogP3), with the non-brominated analog having an estimated XLogP3 of ~3.5 and the target compound having an estimated XLogP3 of ~4.3 to 4.7 . This difference in lipophilicity can influence passive membrane permeability, plasma protein binding, and non-specific binding in cellular assays. Additionally, the target compound possesses two hydrogen-bond donors (the secondary amine of the anilino group and the amide NH) and four hydrogen-bond acceptors (amide carbonyl, methoxy oxygen, thiazole nitrogen, anilino nitrogen), which may confer distinct solubility and permeability characteristics compared to analogs lacking the ortho-methoxy group .

Physicochemical profiling LogP Hydrogen bonding Lead-likeness

High-Value Procurement and Application Scenarios for N-(5-(4-Bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-12-2)


CTPS1 Inhibitor Lead Optimization and SAR Expansion

Procure CAS 854005-12-2 to serve as a para-bromobenzyl reference compound in CTPS1 inhibitor SAR studies. Based on class-level evidence from WO2019/106187, the 4-bromobenzyl substitution pattern is expected to confer superior enzymatic inhibitory activity compared to the 3-bromo regioisomer (CAS 854005-09-7). Use this compound as a benchmark to map the bromine position tolerance within the aminothiazole acetamide series and to validate in silico docking poses against the CTPS1 allosteric site .

Comparative Antiproliferative Profiling in Liver Cancer Cell Lines

Utilize CAS 854005-12-2 in side-by-side proliferation assays against HepG2 and other hepatocellular carcinoma cell lines, using HS-113 [N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide] as a cross-study comparator . This head-to-head comparison will clarify whether the 4-bromobenzyl-2-methoxyphenylamino acetamide chemotype retains the apoptosis-inducing activity observed for HS-113 while potentially altering selectivity through the divergent side chain.

Antimicrobial Susceptibility Screening Against ESKAPE Pathogens

Subject CAS 854005-12-2 to standardized broth microdilution MIC determination against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains . The conserved 4-bromophenyl-thiazole scaffold present in Antibacterial Agent 143 (MIC range 25–50 μg/mL) suggests potential antibacterial activity, but the distinct 5-methylene linker and 2-methoxyphenylamino acetamide side chain in the target compound may confer an altered spectrum or potency that warrants de novo profiling.

Physicochemical Property Benchmarking for Lead-Likeness Assessment

Determine experimental logD7.4, aqueous solubility, and parallel artificial membrane permeability (PAMPA) for CAS 854005-12-2 and compare these values directly with the non-brominated benzyl analog . The calculated ΔXLogP3 of +0.8 to +1.2 log units predicts meaningful differences in permeability and non-specific binding that should be experimentally validated before committing to further medicinal chemistry optimization of the series.

Quote Request

Request a Quote for N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.